molecular formula C15H18ClN3O3S2 B14327570 3-Thiazolidineacetic acid, 5-((4-((2-chloroethyl)methylamino)phenyl)methylene)-4-oxo-2-thioxo-, ammonium salt CAS No. 101018-66-0

3-Thiazolidineacetic acid, 5-((4-((2-chloroethyl)methylamino)phenyl)methylene)-4-oxo-2-thioxo-, ammonium salt

Cat. No.: B14327570
CAS No.: 101018-66-0
M. Wt: 387.9 g/mol
InChI Key: BNCHROQSEHANHE-MXZHIVQLSA-N
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Description

3-Thiazolidineacetic acid, 5-((4-((2-chloroethyl)methylamino)phenyl)methylene)-4-oxo-2-thioxo-, ammonium salt is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes a thiazolidine ring, a phenyl group, and a chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiazolidineacetic acid, 5-((4-((2-chloroethyl)methylamino)phenyl)methylene)-4-oxo-2-thioxo-, ammonium salt typically involves multiple steps. One common method includes the reaction of thiazolidine derivatives with chloroethylamine and phenylmethylene compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Thiazolidineacetic acid, 5-((4-((2-chloroethyl)methylamino)phenyl)methylene)-4-oxo-2-thioxo-, ammonium salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Thiazolidineacetic acid, 5-((4-((2-chloroethyl)methylamino)phenyl)methylene)-4-oxo-2-thioxo-, ammonium salt has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Thiazolidineacetic acid, 5-((4-((2-chloroethyl)methylamino)phenyl)methylene)-4-oxo-2-thioxo-, ammonium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the chloroethyl group allows for alkylation reactions, which can interfere with DNA and protein function, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Thiazolidinedione: A related compound with similar structural features but different functional groups.

    Oxazolidinones: Compounds with a similar ring structure but containing oxygen instead of sulfur.

Uniqueness

3-Thiazolidineacetic acid, 5-((4-((2-chloroethyl)methylamino)phenyl)methylene)-4-oxo-2-thioxo-, ammonium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

101018-66-0

Molecular Formula

C15H18ClN3O3S2

Molecular Weight

387.9 g/mol

IUPAC Name

azanium;2-[(5E)-5-[[4-[2-chloroethyl(methyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C15H15ClN2O3S2.H3N/c1-17(7-6-16)11-4-2-10(3-5-11)8-12-14(21)18(9-13(19)20)15(22)23-12;/h2-5,8H,6-7,9H2,1H3,(H,19,20);1H3/b12-8+;

InChI Key

BNCHROQSEHANHE-MXZHIVQLSA-N

Isomeric SMILES

CN(CCCl)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)[O-].[NH4+]

Canonical SMILES

CN(CCCl)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)[O-].[NH4+]

Origin of Product

United States

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